molecular formula C8H8O4S B181073 3-(Methylsulfonyl)benzoic acid CAS No. 5345-27-7

3-(Methylsulfonyl)benzoic acid

Cat. No.: B181073
CAS No.: 5345-27-7
M. Wt: 200.21 g/mol
InChI Key: KUTBMATZUQWFSR-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H8O4S. It is characterized by a benzoic acid core substituted with a methylsulfonyl group at the third position. This compound is known for its applications in various chemical reactions and its utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(Methylsulfonyl)benzoic acid involves the reaction of 3-methyl benzoyl chloride with sulfonyl chloride to form 3-(methyl sulfonyl) benzoyl chloride. This intermediate is then reacted with sodium carbonate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoic acids depending on the electrophile used.

Scientific Research Applications

3-(Methylsulfonyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)benzoic acid involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, facilitating various transformations. In biological systems, its effects are mediated through interactions with enzymes or receptors, although detailed pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)benzoic acid
  • 3-(Chlorosulfonyl)benzoic acid
  • 3-(Trifluoromethylthio)benzoic acid

Uniqueness

3-(Methylsulfonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers a different balance of electronic and steric effects, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

3-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTBMATZUQWFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277596
Record name 3-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5345-27-7
Record name 5345-27-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methanesulfonylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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